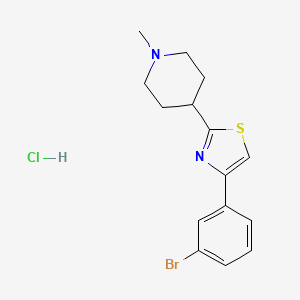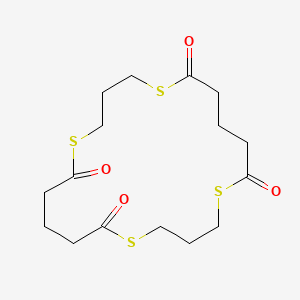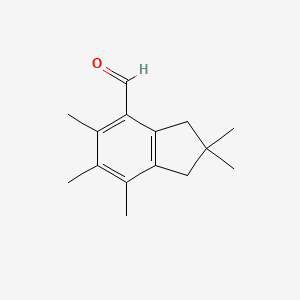
2,2,5,6,7-Pentamethyl-2,3-dihydro-1H-indene-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,5,6,7-Pentamethyl-2,3-dihydro-1H-indene-4-carbaldehyde is an organic compound with the molecular formula C15H20O It is a derivative of indene, a bicyclic hydrocarbon, and features a unique structure with multiple methyl groups and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,6,7-Pentamethyl-2,3-dihydro-1H-indene-4-carbaldehyde typically involves the alkylation of indene derivatives followed by formylation. One common method includes the Friedel-Crafts alkylation of indene with methylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting pentamethylindene is then subjected to formylation using reagents like dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst to introduce the aldehyde group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and chromatography are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,5,6,7-Pentamethyl-2,3-dihydro-1H-indene-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups can participate in electrophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
Oxidation: 2,2,5,6,7-Pentamethyl-2,3-dihydro-1H-indene-4-carboxylic acid.
Reduction: 2,2,5,6,7-Pentamethyl-2,3-dihydro-1H-indene-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2,2,5,6,7-Pentamethyl-2,3-dihydro-1H-indene-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials, including fragrances and polymers.
Mécanisme D'action
The mechanism of action of 2,2,5,6,7-Pentamethyl-2,3-dihydro-1H-indene-4-carbaldehyde depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methyl groups may influence the compound’s hydrophobicity and its ability to interact with lipid membranes and other hydrophobic environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,4,5,6-Pentamethyl-2,3-dihydro-1H-indene: Similar structure but lacks the aldehyde group.
2,2,4,5,6,7-Hexamethyl-2,3-dihydro-1H-indene: Contains an additional methyl group compared to the target compound.
2,2,5,6,7-Pentamethyl-2,3-dihydro-1H-indene-4-methanol: The aldehyde group is reduced to a primary alcohol.
Uniqueness
2,2,5,6,7-Pentamethyl-2,3-dihydro-1H-indene-4-carbaldehyde is unique due to the presence of both multiple methyl groups and an aldehyde functional group. This combination imparts distinct chemical reactivity and potential for diverse applications in synthesis and research.
Propriétés
Numéro CAS |
88633-06-1 |
|---|---|
Formule moléculaire |
C15H20O |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
2,2,5,6,7-pentamethyl-1,3-dihydroindene-4-carbaldehyde |
InChI |
InChI=1S/C15H20O/c1-9-10(2)12-6-15(4,5)7-13(12)14(8-16)11(9)3/h8H,6-7H2,1-5H3 |
Clé InChI |
PWBLMLVSKSRECB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(CC(C2)(C)C)C(=C1C)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}urea](/img/structure/B14383315.png)
![1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one](/img/structure/B14383319.png)
![4-Propoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14383325.png)

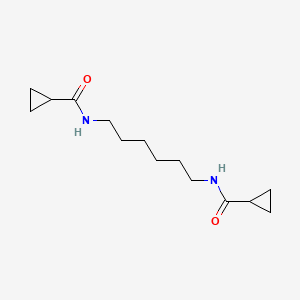
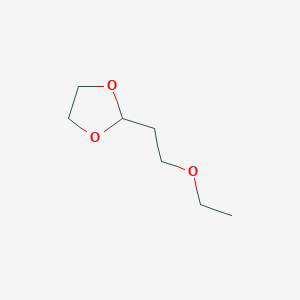



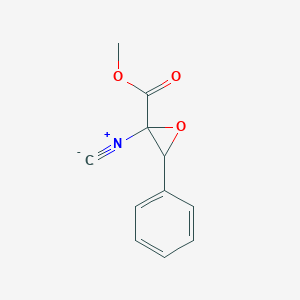
![1-Methylbenzo[a]acridine](/img/structure/B14383357.png)
